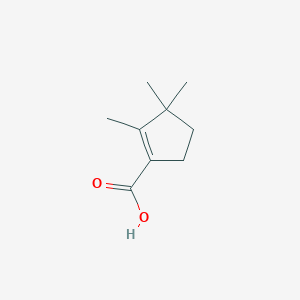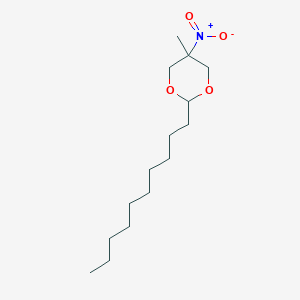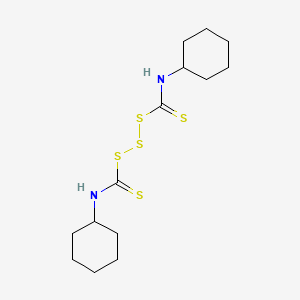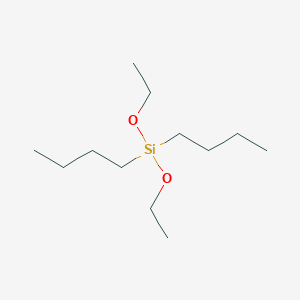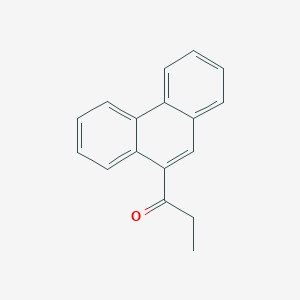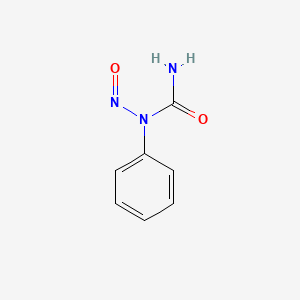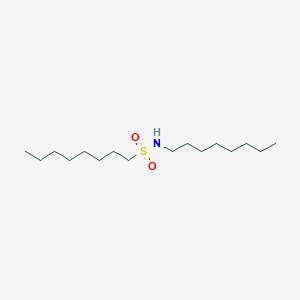
n-Octyloctane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Octyloctane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Octyloctane-1-sulfonamide typically involves the reaction of octylamine with octylsulfonyl chloride in the presence of a base. . The reaction conditions usually involve the use of an organic or inorganic base to facilitate the nucleophilic attack by the amine on the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of oxidative coupling of thiols and amines has also emerged as a highly efficient method for synthesizing sulfonamides in a single step .
Chemical Reactions Analysis
Types of Reactions
n-Octyloctane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfonamide group into sulfonic acids under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
n-Octyloctane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic natural substrates.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of n-Octyloctane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, essential for DNA synthesis, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties, commonly used in veterinary medicine.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
n-Octyloctane-1-sulfonamide is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other sulfonamides. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other sulfonamides may not be as effective .
Properties
CAS No. |
5455-73-2 |
|---|---|
Molecular Formula |
C16H35NO2S |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N-octyloctane-1-sulfonamide |
InChI |
InChI=1S/C16H35NO2S/c1-3-5-7-9-11-13-15-17-20(18,19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
RQSKVFWGHCZAPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
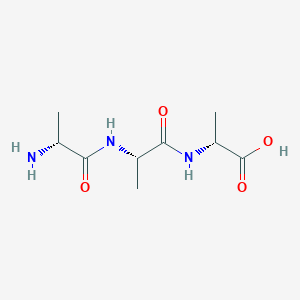
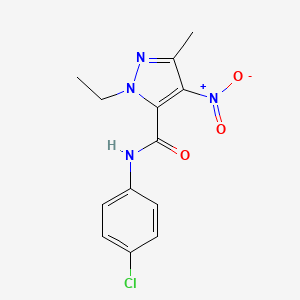
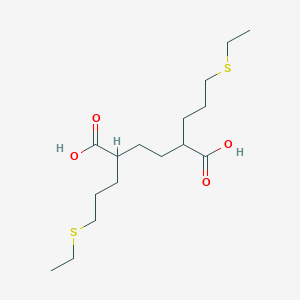
![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
